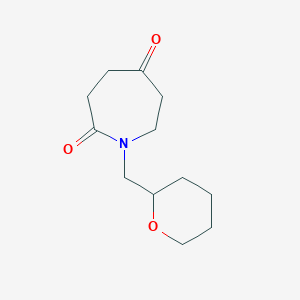

1-(Tetrahydro-2H-pyran-2-ylmethyl)azepane-2,5-dione

Descripción

Propiedades

IUPAC Name |

1-(oxan-2-ylmethyl)azepane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-10-4-5-12(15)13(7-6-10)9-11-3-1-2-8-16-11/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCJVQCRBVNEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2CCC(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660744 | |

| Record name | 1-[(Oxan-2-yl)methyl]azepane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-81-1 | |

| Record name | 1-[(Oxan-2-yl)methyl]azepane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-(Tetrahydro-2H-pyran-2-ylmethyl)azepane-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₅NO₃

- Molecular Weight : 171.23 g/mol

- CAS Number : 1029684-37-4

Antimicrobial Activity

Recent studies have indicated that derivatives of azepane compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Research has demonstrated that azepane derivatives can induce apoptosis in cancer cells. A study focusing on structurally similar compounds reported that these derivatives could inhibit cell proliferation in several cancer lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of apoptotic pathways and the activation of caspases.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Preliminary in vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially through the upregulation of antioxidant enzymes.

Case Studies

- Antimicrobial Efficacy : A study conducted by Varadaraju et al. (2013) evaluated the antimicrobial activity of azepane derivatives. The findings indicated that certain compounds exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against E. coli and S. aureus .

- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers reported that azepane derivatives led to a 50% reduction in cell viability at concentrations as low as 5 µM in MCF-7 breast cancer cells .

- Neuroprotection : A recent investigation into the neuroprotective effects revealed that treatment with similar azepane compounds resulted in a 30% decrease in reactive oxygen species (ROS) levels in neuronal cell cultures .

Data Table

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of azepane derivatives in anticancer research. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications to the azepane structure can enhance cytotoxicity against breast cancer cells, indicating a promising avenue for drug development .

Neuropharmacology

The compound's structural resemblance to known neuroactive agents suggests potential applications in treating neurological disorders. Research indicates that derivatives of azepane can act as selective serotonin receptor modulators, which are crucial for managing conditions like depression and anxiety .

Polymer Synthesis

The unique structure of this compound allows it to serve as a building block in synthesizing novel polymers. Its ability to form stable linkages with other monomers makes it an attractive candidate for creating materials with specific mechanical properties .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound shows promise in developing advanced coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and durability under various environmental conditions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Properties | Demonstrated significant cytotoxic effects in breast cancer cell lines with IC50 values indicating strong activity. |

| Study B | Neuropharmacological Effects | Identified as a selective serotonin receptor modulator with potential antidepressant effects in animal models. |

| Study C | Polymer Development | Utilized as a monomer leading to the creation of high-performance polymers with enhanced thermal stability. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Tetrahydro-2H-pyran-2-ylmethyl)azepane-2,5-dione, and how can product purity be validated?

- Methodology : Multi-step organic synthesis typically involves nucleophilic substitution and cyclization reactions. Solvents like ethanol or toluene are used, with intermediates monitored via thin-layer chromatography (TLC) and characterized by NMR spectroscopy . Orthogonal purification methods (e.g., column chromatography or recrystallization) ensure purity, while mass spectrometry (MS) confirms molecular weight .

- Key Data : Reaction yields and purity thresholds (e.g., >95% by HPLC) should be documented to validate reproducibility.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodology : Use H/C NMR to confirm substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm). X-ray crystallography resolves 3D conformation if single crystals are obtainable .

- Data Analysis : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate electronic effects .

Q. What stability considerations are critical for storing and handling this compound?

- Methodology : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Monitor degradation via HPLC and track byproduct formation .

- Guidelines : Store in inert atmospheres (argon) at −20°C to prevent hydrolysis of the azepane-dione ring .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran moiety influence the compound’s interaction with biological targets?

- Methodology : Perform molecular docking simulations (e.g., using COMSOL or AutoDock) to predict binding affinities to enzymes or receptors. Validate with in vitro assays (e.g., enzyme inhibition kinetics) .

- Contradiction Analysis : If computational predictions conflict with experimental IC values, re-evaluate force field parameters or solvation models .

Q. What experimental design strategies minimize variability in bioactivity studies?

- Methodology : Use factorial design to optimize variables (e.g., concentration, pH, incubation time). Include negative controls and replicate experiments to distinguish signal from noise .

- Case Study : For cytotoxicity assays, a 3×3 factorial matrix (dose × exposure time) identifies synergistic effects .

Q. How can computational tools enhance synthesis optimization for derivatives of this compound?

- Methodology : Apply AI-driven platforms (e.g., COMSOL Multiphysics) to model reaction pathways and predict yields. Validate with high-throughput robotic synthesis .

- Data Integration : Train machine learning models on historical reaction data to prioritize solvent/catalyst combinations .

Q. What analytical techniques resolve contradictions in spectral data interpretation?

- Methodology : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. Cross-reference with computational NMR shifts from Gaussian or ORCA software .

- Example : Aromatic proton splitting patterns in H NMR may require DEPT-135 experiments to distinguish coupling constants .

Q. How do environmental factors (e.g., pH, temperature) affect the compound’s reactivity in aqueous systems?

- Methodology : Use stopped-flow kinetics to monitor hydrolysis rates under simulated physiological conditions. Analyze products via LC-MS .

- Data Interpretation : Plot Arrhenius curves to quantify activation energy for degradation pathways .

Methodological Considerations for Data Integrity

- Validation : Ensure reproducibility by adhering to OECD guidelines for chemical testing (e.g., GLP compliance) .

- Data Security : Implement encryption protocols for spectral and bioactivity datasets to prevent unauthorized access .

- Ecological Impact : Follow EPA/ECHA guidelines for waste disposal, particularly for toxic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.